Product packaging for Dipotassium tetracyanonickelate hydrate(Cat. No.:CAS No. 14323-41-2)

Dipotassium tetracyanonickelate hydrate

Cat. No.: B083364
CAS No.: 14323-41-2
M. Wt: 258.98 g/mol
InChI Key: VQZJEIWYJQFLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Tetracyanonickelate(II) Complex Chemistry

The study of cyanonickelates, a class of compounds containing anions of nickel and cyanide groups, has a long history within coordination chemistry. wikipedia.org The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is the most prominent member of this class. wikipedia.org Early research focused on the synthesis and basic characterization of these complexes. The preparation of potassium tetracyanonickelate (B1213329) by reacting aqueous solutions of nickel(II) salts with potassium cyanide has been a standard method for many years. wikipedia.org This synthesis often proceeds in a stepwise manner, first precipitating nickel dicyanide, which then dissolves in excess potassium cyanide to form the soluble tetracyanonickelate complex. wikipedia.org Over the decades, investigations have evolved from simple synthesis to detailed structural and spectroscopic analysis, revealing the characteristic square planar geometry of the [Ni(CN)₄]²⁻ ion. ontosight.aiwikipedia.org This geometry and its associated electronic properties have made tetracyanonickelate(II) a model complex for the development and validation of theories in coordination chemistry, such as ligand field theory. acs.orgnsf.gov

Significance of Square Planar d⁸ Systems in Coordination Chemistry Theory

Square planar geometry is a common coordination geometry for transition metal complexes with a d⁸ electron configuration, such as Ni(II), Pd(II), Pt(II), and Au(III). numberanalytics.comlibretexts.org The significance of these systems lies in their unique electronic structure, which is well-explained by Crystal Field Theory (CFT) and Ligand Field Theory (LFT). numberanalytics.comscribd.com

According to CFT, in a square planar ligand field, the d-orbitals of the central metal ion split into four distinct energy levels. numberanalytics.com For a d⁸ metal ion like Ni(II) in the tetracyanonickelate(II) anion, the eight d-electrons can pair up in the four lower-energy orbitals, leaving the highest-energy d(x²-y²) orbital empty. stackexchange.comscribd.com This arrangement results in a significant crystal field stabilization energy (CFSE), which favors the square planar geometry over other possibilities like tetrahedral. scribd.com

The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large energy splitting (Δ) between the d-orbitals. stackexchange.comlibretexts.org This large splitting energy is greater than the electron pairing energy, forcing the electrons to pair up and resulting in a low-spin, diamagnetic complex, which is characteristic of K₂[Ni(CN)₄]. wikipedia.orgnumberanalytics.comscribd.com The stability and prevalence of the square planar geometry in d⁸ complexes with strong-field ligands are a direct consequence of this favorable electronic arrangement. stackexchange.com These systems are crucial for understanding metal-ligand interactions, electronic spectra, and the magnetic properties of coordination compounds. numberanalytics.compearson.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2K2N4NiO B083364 Dipotassium tetracyanonickelate hydrate CAS No. 14323-41-2

Properties

IUPAC Name

dipotassium;nickel(2+);tetracyanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZJEIWYJQFLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2K2N4NiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931787
Record name Nickel(2+) potassium cyanide--water (1/2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14323-41-2, 339527-86-5
Record name Nickelate(2-), tetracyano-, dipotassium, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium tetracyanonickelate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339527865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel(2+) potassium cyanide--water (1/2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPOTASSIUM TETRACYANONICKELATE HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR11HQD73G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Crystallographic Analysis and Solid State Structure of Dipotassium Tetracyanonickelate Hydrate

Single Crystal X-ray Diffraction Studies on Dipotassium (B57713) Tetracyanonickelate(II)

Analysis of the anhydrous compound, K₂[Ni(CN)₄], reveals key structural features that are foundational to understanding the hydrated form.

Determination of Unit Cell Parameters and Space Group of Anhydrous K₂[Ni(CN)₄]

X-ray diffraction studies on single crystals of the anhydrous salt, obtained by heating the monohydrate, have determined its crystal system and unit cell parameters. The compound crystallizes in the monoclinic system with the space group P2₁/c.

ParameterValueSource
Crystal SystemMonoclinic wikipedia.org
Space GroupP2₁/c wikipedia.org
a4.294 Å materialsproject.org
b7.680 Å materialsproject.org
c13.03 Å materialsproject.org
β87° 16' materialsproject.org

Analysis of Nickel(II) Coordination Environment

In the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, the central nickel(II) ion exhibits a well-defined coordination geometry. The nickel ion is in the +2 oxidation state and is surrounded by four cyanide ligands, resulting in a coordination number of four. These ligands are positioned at the corners of a square, leading to a diamagnetic, square planar geometry around the nickel center. This square planar configuration is a characteristic feature of d⁸ metal complexes with strong-field ligands like cyanide.

Characterization of Cyanide Ligand Orientations and Bonding Modes

The cyanide ligands (CN⁻) act as monodentate ligands, bonding to the nickel(II) ion through their carbon atoms. This Ni-C bond is a coordinate covalent bond. In the solid state of the anhydrous form, the four cyanide ligands are terminal, meaning they are not bridging to other nickel centers within the same complex anion. The Ni-C-N linkage is expected to be nearly linear. In the crystal structure of anhydrous K₂[Ni(CN)₄], the C-N bond length is reported to be 1.18 Å. wikipedia.org

Influence of Hydration on Crystal Packing and Supramolecular Interactions

The presence of a water molecule in the hydrated crystal, K₂[Ni(CN)₄]·H₂O, introduces significant supramolecular interactions that are absent in the anhydrous form. While specific structural data for the hydrate (B1144303) is unavailable, the principles of hydrogen bonding and crystal packing in related compounds allow for a general description of its likely structural features.

Role of Hydrogen Bonding Networks in the Hydrate Structure

The water molecule of crystallization is expected to be a key component in establishing a three-dimensional network through hydrogen bonding. The oxygen atom of the water molecule can act as a hydrogen bond acceptor, while its hydrogen atoms can act as donors. The most probable hydrogen bond acceptors in the structure are the nitrogen atoms of the cyanide ligands. Therefore, it is anticipated that O-H···N hydrogen bonds are formed, linking the water molecules to the [Ni(CN)₄]²⁻ anions. These interactions would serve to connect the anionic complexes, potassium cations, and water molecules into a stable, extended lattice.

Advanced Spectroscopic Investigations of Tetracyanonickelate Ii Systems

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Transitions

The electronic spectrum of the [Ni(CN)₄]²⁻ complex is characterized by a series of absorption bands in the ultraviolet and visible regions, which arise from electron transitions between d-orbitals (d-d transitions) and charge transfer between the nickel metal center and the cyanide ligands.

Assignment of d-d Absorption Bands in [Ni(CN)₄]²⁻

The assignment of the d-d absorption bands in the tetracyanonickelate(II) ion has been a topic of considerable discussion and refinement over the years. Early interpretations have been revisited and revised based on high-resolution, low-temperature single-crystal absorption spectroscopy and sophisticated quantum mechanical calculations. researchgate.net

A modern and widely accepted assignment of the d-d bands, based on a combination of experimental evidence and theoretical models, posits an ordering of the frontier d-orbitals as xy < xz, yz < z² < x²-y². researchgate.net This ordering leads to the assignment of the observed absorption bands to specific electronic transitions from the ¹A₁g ground state to various excited states. The electronic spectrum features a very weak band at approximately 20,000 cm⁻¹, a broader band with parallel polarization around 23,000 cm⁻¹, and another band observed with both parallel and perpendicular polarization at about 27,000 cm⁻¹. researchgate.net Low-temperature measurements on single crystals of tetraphenylarsonium tetracyanonickelate(II) have revealed more resolved features at approximately 18,154 cm⁻¹ and 23,844 cm⁻¹.

The currently accepted assignment for the sequence of d-d excited states is: ¹A₁g → ³B₁g < ³Eg < ³A₂g < ¹B₁g < ¹Eg < ¹A₂g. researchgate.net This assignment is consistent with a molecular orbital model that emphasizes strong π-backbonding in the plane of the molecule. researchgate.net

Table 1: Assignment of d-d Absorption Bands in [Ni(CN)₄]²⁻
Observed Band (cm⁻¹)Assignment (Transition from ¹A₁g)PolarizationReference
~20,000Spin-forbidden d-d transitionsWeak researchgate.net
~23,000Spin-forbidden d-d transitionsParallel researchgate.net
~27,000Spin-forbidden d-d transitionsParallel and Perpendicular researchgate.net

Analysis of Spin-Forbidden and Spin-Allowed Transitions

Electronic transitions in transition metal complexes are governed by selection rules, which determine their probability and thus the intensity of the corresponding absorption bands. The two primary rules are the spin selection rule (ΔS = 0) and the Laporte selection rule (Δl = ±1). libretexts.org

Transitions that adhere to the spin selection rule, meaning there is no change in the total spin state of the complex, are termed "spin-allowed" and are generally intense. Transitions that violate this rule (ΔS ≠ 0) are "spin-forbidden" and are typically much weaker. libretexts.orgnumberanalytics.com In the case of [Ni(CN)₄]²⁻, which has a diamagnetic d⁸ configuration (S=0), transitions to triplet excited states (S=1) are spin-forbidden. adichemistry.comgauthmath.com

The observed weak bands in the visible region of the [Ni(CN)₄]²⁻ spectrum are assigned to these spin-forbidden d-d transitions. researchgate.net Spin-allowed transitions, on the other hand, are expected to be much more intense. While d-d transitions in centrosymmetric complexes like square planar [Ni(CN)₄]²⁻ are formally Laporte-forbidden, vibronic coupling can relax this rule, allowing them to be observed, albeit with lower intensity than fully allowed transitions. libretexts.org The more intense absorptions for this complex are generally found in the ultraviolet region and are attributed to charge transfer bands, which are both spin- and Laporte-allowed. wikipedia.org

Metal-to-Ligand and Ligand-to-Metal Charge Transfer Bands

Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily on the ligands. These transitions are typically much more intense than d-d transitions. wikipedia.org

In tetracyanonickelate(II), the cyanide ligand can act as a π-acceptor, meaning it has empty π* orbitals that can accept electron density from the metal d-orbitals. This facilitates Metal-to-Ligand Charge Transfer (MLCT) transitions. libretexts.org These MLCT bands are responsible for the strong absorptions in the UV region of the spectrum for cyanide complexes. researchgate.net For some square-planar nickel(II) complexes with other π-accepting ligands, ¹MLCT absorption bands have been observed around 400 nm. acs.orgnih.gov

Conversely, Ligand-to-Metal Charge Transfer (LMCT) involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. While halide complexes often show strong LMCT absorptions, cyanide complexes are more characterized by their MLCT bands. researchgate.netlibretexts.org

Temperature-Dependent and Polarized Electronic Spectra

Studying the electronic spectra of single crystals with polarized light and at low temperatures provides more detailed information than solution spectra at room temperature. Polarization studies help in the assignment of transitions by revealing their orientation relative to the molecular axes. For [Ni(CN)₄]²⁻, polarized electronic absorption spectra of various crystals have been instrumental in distinguishing between different transitions based on their polarization dependence. researchgate.net

Lowering the temperature reduces thermal broadening of absorption bands, leading to better resolution of vibrational fine structure and the separation of closely spaced electronic transitions. ias.ac.in Temperature-dependent studies down to 20 K have been crucial in resolving the features of spin-forbidden transitions in nickel complexes, which are often obscured at room temperature. ias.ac.in

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within the tetracyanonickelate(II) ion, particularly the strong carbon-nitrogen triple bond of the cyanide ligands.

Characteristic Cyanide Stretching Frequencies (ν(CN))

For K₂[Ni(CN)₄], Raman spectroscopy reveals two distinct Raman-active ν(CN) stretching modes. These are assigned to the A₁g and B₁g symmetric and asymmetric stretches, respectively. rsc.org The Eu infrared-active mode also appears as a weak absorption in the Raman spectrum. rsc.org Infrared spectroscopy of aqueous solutions of tetracyanonickelate(II) shows a strong absorption band for the cyanide stretch. rsc.org

Table 2: Characteristic Cyanide Stretching Frequencies (ν(CN)) for K₂[Ni(CN)₄]
Vibrational ModeTechniqueFrequency (cm⁻¹)Reference
A₁g, ν(C≡N)Raman2141 rsc.org
B₁g, ν(C≡N)Raman2133 rsc.org
Eu, ν(C≡N)Raman (weak) / IR2134 (Raman) rsc.org

The positions of these stretching frequencies provide insight into the extent of π-backbonding from the nickel d-orbitals into the π* orbitals of the cyanide ligands.

Analysis of Ni-C Stretching and Ni-C-N Bending Vibrations

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for probing the metal-ligand interactions in coordination compounds. In the tetracyanonickelate(II) ion, the vibrations involving the nickel-carbon (Ni-C) bond and the nickel-carbon-nitrogen (Ni-C-N) angle are of particular interest as they directly reflect the strength and geometry of the coordination sphere.

The Raman spectrum of solid K₂[Ni(CN)₄] displays distinct bands corresponding to these vibrations. The totally symmetric Ni-C stretching mode (A₁g) is observed around 407 cm⁻¹. This mode involves the in-phase stretching of all four Ni-C bonds. In addition to the stretching vibrations, bending or deformation modes provide information about the rigidity of the M-C-N linkage. The in-plane bending of the Ni-C-N unit (B₂g symmetry) is found at approximately 181 cm⁻¹, while the out-of-plane bending, or wagging, mode (A₂u) is observed at a lower frequency of around 80 cm⁻¹. The identification of these modes is crucial for developing a comprehensive force field model for the complex and for understanding how the metal d-orbitals interact with the cyanide ligand orbitals.

Vibrational ModeSymmetryRaman Frequency (cm⁻¹)
ν(C≡N)A₁g2141
ν(C≡N)B₁g2133
ν(Ni-C)A₁g407
π(Ni-C-N)Eg302
δ(Ni-C-N)B₂g181
δ(C-Ni-C)Eu109
ω(C-Ni-C)A₂u80
τ(C-Ni-C)B₂u64

Differentiation of Bridging and Terminal Cyanide Modes

The cyanide ligand is versatile and can coordinate to a single metal center (terminal) or bridge between two metal centers. Vibrational spectroscopy provides a clear distinction between these coordination modes. The C≡N stretching frequency is sensitive to the electronic environment and coordination mode of the cyanide ligand.

In dipotassium (B57713) tetracyanonickelate (B1213329), all cyanide ligands are terminal, and the complex serves as an excellent reference for this binding mode. The Raman spectrum shows the A₁g and B₁g symmetric C≡N stretching vibrations at 2141 cm⁻¹ and 2133 cm⁻¹, respectively.

When a cyanide ligand bridges two metal centers (M-CN-M'), the ν(C≡N) frequency typically shifts to a higher wavenumber. This increase is attributed to a combination of kinematic coupling and electronic effects that strengthen the C≡N bond. For instance, in cyanide-bridged bimetallic complexes like [(NC)₅Fe(CN)Co(CN)₅]⁶⁻, the bridging ν(C≡N) is observed at a significantly higher frequency compared to the terminal cyanides in the same molecule. This shift is a diagnostic feature for the presence of bridging cyanide ligands in polynuclear coordination compounds.

CompoundCyanide Modeν(C≡N) Frequency (cm⁻¹)
K₂[Ni(CN)₄]Terminal2141 (A₁g), 2133 (B₁g)
[(NC)₅FeII(CN)CoIII(CN)₅]⁶⁻Bridging~2130
[(NC)₅FeIII(CN)CoIII(CN)₅]⁵⁻Bridging~2185

Identification of Coordinated and Crystal Water Molecules

In hydrated crystalline salts, water molecules can be present either directly coordinated to the metal ion or as lattice water (crystal water) held in the crystal structure by hydrogen bonds. Infrared spectroscopy is particularly effective in distinguishing between these two types of water molecules.

The vibrational spectrum of water includes three fundamental modes: symmetric stretching (ν₁), asymmetric stretching (ν₂), and bending (δ). In the condensed phase, additional lower frequency bands, known as librational modes (rocking, wagging, and twisting), appear due to the restricted rotation of the water molecules in the crystal lattice.

Coordinated water molecules are generally more strongly bound than crystal water, leading to distinct differences in their vibrational frequencies. The librational modes of coordinated water typically appear at higher frequencies (e.g., in the 600-900 cm⁻¹ range) compared to those of crystal water (e.g., in the 300-600 cm⁻¹ range). Furthermore, the O-H stretching frequencies of coordinated water are often shifted to lower values due to the polarization of the O-H bonds by the metal cation. In the FTIR spectrum of K₂[Ni(CN)₄]·H₂O, broad absorptions in the 3400-3600 cm⁻¹ region are characteristic of O-H stretching vibrations of water molecules involved in hydrogen bonding within the crystal lattice. The H-O-H bending mode is typically observed around 1600-1630 cm⁻¹.

Vibrational ModeTypical Frequency Range for Coordinated Water (cm⁻¹)Typical Frequency Range for Crystal Water (cm⁻¹)
O-H Stretching3100 - 34003400 - 3600
H-O-H Bending1630 - 16501600 - 1630
Librational Modes (Rocking, Wagging)600 - 900300 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solution. For tetracyanonickelate(II) systems, ¹³C and ¹⁵N NMR are particularly informative. Since [Ni(CN)₄]²⁻ is a diamagnetic, square planar complex, it exhibits sharp NMR signals, allowing for precise chemical shift measurements.

Solid-state ¹³C NMR studies of K₂[Ni(CN)₄]·H₂O have provided detailed information about the electronic environment of the cyanide ligands. The ¹³C chemical shift tensor is nearly axial, with the most shielded element aligned with the Ni-C-N bond axis. The isotropic ¹³C chemical shift provides a measure of the average electronic shielding around the carbon nucleus.

NucleusCompoundIsotropic Chemical Shift (ppm)Anisotropy (ppm)
¹³CK₂[Ni(CN)₄]·H₂O133.6223

The chemical shift is sensitive to factors such as the nature of the metal, the oxidation state, and the presence of other ligands. By comparing the ¹³C and ¹⁵N chemical shifts in a series of tetracyanometalates, trends in the σ-donating and π-accepting properties of the cyanide ligand can be established.

Magnetic Circular Dichroism (MCD) Spectroscopy for Excited State Analysis

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a sample in a magnetic field. It is a powerful technique for probing the electronic structure of molecules, particularly for assigning the orbitally degenerate and non-degenerate excited states that are often difficult to resolve in conventional absorption spectra.

For square planar d⁸ complexes like [Ni(CN)₄]²⁻, the ground state is a non-degenerate ¹A₁g state. The MCD spectrum is therefore dominated by A and B terms, which provide information about transitions to excited states. The MCD spectrum of [Ni(CN)₄]²⁻ reveals several d-d transitions that are either weak or unobserved in the absorption spectrum. These transitions provide critical data for testing and refining ligand field and molecular orbital models of the electronic structure. The analysis of the MCD spectrum allows for the definitive ordering of the d-orbitals in this complex.

TransitionEnergy (cm⁻¹)MCD Term Type
¹A₁g → ¹A₂g~32,000B term
¹A₁g → ¹Eg~35,000A term
¹A₁g → ¹B₁g~37,000B term

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For coordination compounds, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase.

For dipotassium tetracyanonickelate hydrate (B1144303), ESI-MS in the negative ion mode would be expected to show a prominent signal corresponding to the [Ni(CN)₄]²⁻ anion. The isotopic pattern of this ion would be characteristic of the natural abundance of the isotopes of nickel, carbon, and nitrogen, providing confirmation of the elemental composition. The monoisotopic mass of the [Ni(CN)₄]²⁻ anion is approximately 161.93 u, which would result in an m/z value of approximately 80.96 for the doubly charged ion.

Theoretical Chemistry and Computational Studies on Electronic Structure and Bonding

Application of Ligand Field Theory to [Ni(CN)₄]²⁻

Ligand Field Theory (LFT), a more comprehensive model that builds upon the electrostatic principles of Crystal Field Theory (CFT), provides a robust framework for understanding the properties of [Ni(CN)₄]²⁻. In this complex, the central nickel atom is in the +2 oxidation state (Ni²⁺), possessing a d⁸ electron configuration. quora.comyoutube.com The four cyanide (CN⁻) ligands are strong-field ligands, meaning they cause a large energy separation of the metal's d-orbitals. quora.comyoutube.com This large splitting favors a low-spin electron configuration, where the eight d-electrons pair up in the lower energy orbitals, resulting in the observed diamagnetism of the complex. youtube.comstudy.com

The Crystal Field Stabilization Energy (CFSE) is the net energy reduction of a complex due to the splitting of the metal d-orbitals by the surrounding ligands. libretexts.orguwimona.edu.jm For a d⁸ ion in a square planar field, the large energy splitting strongly favors this geometry over a tetrahedral arrangement, which would be paramagnetic. libretexts.org The CFSE for a square planar complex is calculated by summing the energies of its d-electrons relative to the barycenter (the average energy of the d-orbitals in a hypothetical spherical field).

The electronic configuration for a d⁸ ion in a strong square planar field is (dₓ₂)², (dᵧ₂)², (d₂²)², (dₓᵧ)². The total CFSE is a summation of the energies of each orbital multiplied by its electron occupancy. While the exact value depends on the specific energy gaps (Δ₁, Δ₂, etc.) determined from spectroscopic data, the CFSE for [Ni(CN)₄]²⁻ is known to be substantial, providing the driving force for the adoption of the square planar geometry. libretexts.org

Table 1: Electron Configuration and CFSE Parameters for Square Planar d⁸ Complexes

Orbital Occupancy Energy Relative to Barycenter Contribution to CFSE
dₓ²-ᵧ² 0 +Δ₁ 0
dₓᵧ 2 +Δ₂ 2 * Δ₂
d₂² 2 -Δ₃ -2 * Δ₃
dₓ₂, dᵧ₂ 4 -Δ₄ -4 * Δ₄

| Total CFSE | 8 | | 2Δ₂ - 2Δ₃ - 4Δ₄ |

Note: The energy level ordering and exact energy expressions can vary between different conventions of Ligand Field Theory.

In a D₄h point group, which corresponds to a square planar geometry, the five degenerate d-orbitals of the free Ni²⁺ ion are split into four distinct energy levels. This splitting pattern can be conceptualized by starting with an octahedral complex and removing the two ligands along the z-axis.

dₓ²-ᵧ² Orbital : This orbital has lobes pointing directly at the four ligands in the xy-plane, experiencing the most repulsion. It is therefore the highest in energy.

dₓᵧ Orbital : Also located in the xy-plane, its lobes are directed between the ligands. It experiences significant repulsion and is the next highest in energy.

d₂² Orbital : With the removal of ligands from the z-axis, the repulsion experienced by this orbital is greatly reduced, causing its energy to drop significantly.

dₓz and dᵧz Orbitals : These orbitals point between the axes and are directed out of the xy-plane. They experience the least repulsion from the ligands and are therefore the lowest in energy and remain degenerate.

This arrangement results in a large energy gap between the occupied dₓᵧ orbital and the unoccupied dₓ²-ᵧ² orbital. The eight d-electrons of Ni²⁺ fill the four lower-energy orbitals (dₓz, dᵧz, d₂², and dₓᵧ), leaving the high-energy dₓ²-ᵧ² orbital empty. This configuration explains both the square planar geometry and the diamagnetic nature of the complex. study.com

Advanced Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum mechanical calculations have been instrumental in providing a detailed and accurate picture of the electronic structure of the tetracyanonickelate(II) ion, resolving long-standing ambiguities in the interpretation of its electronic absorption spectrum. nsf.govacs.org

Ab initio and Density Functional Theory (DFT) calculations have been employed to determine the ground state electronic configuration and the ordering of the metal d-orbitals. Early ab initio Self-Consistent Field-Linear Combination of Atomic Orbitals-Molecular Orbital (SCF-LCAO-MO) calculations were significant in including the concept of π-backbonding between the nickel dxy orbital and the cyanide ligands. nsf.gov More recent and accurate calculations have refined the understanding of the frontier d- and p-orbital ordering to be xy < xz, yz < z² < z < x²-y² < x, y. nsf.govacs.orgnih.govresearchgate.net This ordering is a result of strong π-backbonding in the plane of the molecule, which stabilizes the dxy orbital more significantly than the out-of-plane bonding stabilizes the dxz and dyz orbitals. acs.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. For the tetracyanonickelate(II) ion, TD-DFT calculations have been crucial in interpreting its electronic absorption spectrum. nsf.govacs.org This method allows for the calculation of transition energies and oscillator strengths, which can be compared with experimental spectra to assign the observed absorption bands to specific electronic transitions.

To achieve a more accurate description of the electronic structure, particularly for excited states where electron correlation is important, multi-configurational methods have been utilized. These include the Complete Active Space Self-Consistent Field (CASSCF) method, N-Electron Valence State Perturbation Theory (NEVPT2) based on a CASSCF reference, and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD). nsf.govacs.orgnih.gov These high-level computational techniques provide a robust framework for analyzing the complex electronic transitions within the d-orbitals of the nickel center.

The application of these advanced computational methods has led to a revised and more accurate assignment of the d-d electronic transitions in the absorption spectrum of the tetracyanonickelate(II) ion. nsf.govacs.orgnih.gov By combining low-temperature single-crystal absorption spectroscopy with NEVPT2-CASSCF, EOM-CCSD, and TD-DFT calculations, the d-d bands in the absorption spectrum have been assigned as follows: ¹A₁g → ³B₁g < ³Eg < ³A₂g < ¹B₁g < ¹Eg < ¹A₂g. nsf.govacs.orgnih.gov This assignment differs from many previous interpretations and highlights the power of modern computational chemistry in resolving complex spectroscopic problems.

Table 1: Calculated d-d Electronic Transitions in [Ni(CN)₄]²⁻

Transition Final State
¹A₁g → ³B₁g Triplet
¹A₁g → ³Eg Triplet
¹A₁g → ³A₂g Triplet
¹A₁g → ¹B₁g Singlet
¹A₁g → ¹Eg Singlet

Valence Bond Theory (VBT) Interpretations of Bonding

Valence Bond Theory (VBT) provides a qualitative description of the bonding in the tetracyanonickelate(II) ion. In this complex, the nickel atom is in a +2 oxidation state, with an electronic configuration of [Ar]3d⁸. askfilo.comsarthaks.com The cyanide ion (CN⁻) is a strong-field ligand, which causes the two unpaired electrons in the 3d orbitals of the Ni²⁺ ion to pair up. sarthaks.comshaalaa.com This results in one vacant 3d orbital. sarthaks.comshaalaa.com

This vacant 3d orbital, along with one 4s and two 4p orbitals, undergoes dsp² hybridization to form four equivalent hybrid orbitals. askfilo.comsarthaks.comshaalaa.com These four hybrid orbitals are arranged in a square planar geometry. askfilo.comsarthaks.com Each of the four cyanide ligands donates a lone pair of electrons to one of the vacant dsp² hybrid orbitals, forming four strong sigma bonds. sarthaks.comshaalaa.com

Spin State Analysis and Magnetic Properties from Theoretical Models

Theoretical models, including Valence Bond Theory and Ligand Field Theory, predict that the tetracyanonickelate(II) complex should be diamagnetic. sarthaks.comshaalaa.comdoubtnut.com This is a direct consequence of the strong-field nature of the cyanide ligands, which forces the pairing of all the d-electrons in the Ni²⁺ ion. sarthaks.comshaalaa.com As a result, there are no unpaired electrons in the complex, leading to a total spin (S) of zero. shaalaa.comdoubtnut.com This low-spin state is consistent with experimental observations of the magnetic properties of dipotassium (B57713) tetracyanonickelate (B1213329) hydrate (B1144303), which is found to be diamagnetic. The diamagnetic nature of the isolated [Ni(CN)₄]²⁻ anion is a key feature that influences the magnetic properties of materials incorporating this complex.

Table 2: Compound Names Mentioned

Compound Name
Dipotassium tetracyanonickelate hydrate

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The square planar geometry of the [Ni(CN)₄]²⁻ anion makes dipotassium (B57713) tetracyanonickelate (B1213329) a valuable component in the rational design of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters linked by organic ligands, and the choice of building blocks is critical in determining the final structure and properties of the framework.

The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is employed as a key inorganic building block in the synthesis of specific classes of MOFs. It can act as a metal-containing linker, connecting other metal centers through its cyanide groups. A notable application is in the synthesis of Hofmann-type MOFs, where it contributes to forming layered structures with potential for hosting guest molecules. acs.org

More recently, tetracyanonickelate has been utilized to engineer novel two-dimensional (2D) MOFs. acs.org In a departure from traditional Prussian blue analogs (PBAs) that use six-coordinate hexacyanide linkers to form three-dimensional (3D) frameworks, the four-coordinate, in-plane tetracyanonickelate anion is used to create a family of four-fold coordinated PBAs (FF-PBAs). acs.orgresearchgate.net This strategic use of a different cyanide-based linker fundamentally alters the resulting crystal structure, leading to the formation of 2D layered materials instead of 3D frameworks. acs.org The synthesis involves a straightforward precipitation reaction where an aqueous solution of K₂[Ni(CN)₄] is combined with a solution containing a different transition metal salt (e.g., FeCl₂, MnCl₂). researchgate.net

The substitution of traditional hexacyanometalate linkers with tetracyanonickelate(II) is a prime example of how framework structures can be tailored for specific functions. This change in the building block geometry from octahedral to square planar directly reduces the dimensionality of the resulting framework from 3D to 2D. acs.org This structural shift from a rigid, open framework to a layered assembly introduces new properties and potential applications, particularly in electrochemistry where ion intercalation between the layers becomes a key mechanism. acs.orgrsc.org

The ability to tune MOF structures is a central theme in materials chemistry, allowing for the deliberate design of materials with specific pore sizes, shapes, and surface properties for targeted applications. nih.gov Strategies include modifying the geometry and length of linkers or, as demonstrated with tetracyanonickelate, changing the coordination environment of the metallic node or linker itself. nih.govresearchgate.net This control over the architecture at a molecular level is crucial for developing materials optimized for functions ranging from catalysis to molecular recognition and energy storage. nih.govresearchgate.net

MOFs are renowned for their high porosity and large surface areas, making them exceptional candidates for gas storage and separation. researchgate.net The tunable nature of their pore environments allows for the selective adsorption of specific gas molecules. While extensive research has been conducted on various MOF systems for gas sorption, specific data on tetracyanonickelate-based frameworks is an emerging area. researchgate.netnih.gov

However, the properties of closely related cyanide-bridged coordination polymers, such as Prussian blue analogs, provide insight into the potential of these materials. For example, dehydrated nanoporous Prussian blue analogues (e.g., M₃[Co(CN)₆]₂) have demonstrated significant hydrogen sorption at 77 K. researchgate.net The performance of these materials is detailed in the table below.

CompoundBET Surface Area (m²/g)H₂ Sorption (wt % at 77 K, 890 Torr)Predicted H₂ Storage Capacity (wt %)
Mn₃[Co(CN)₆]₂870--
Ni₃[Co(CN)₆]₂560--
Zn₃[Co(CN)₆]₂-1.4-
Cu₃[Co(CN)₆]₂-1.82.1

Data sourced from a study on dehydrated Prussian blue analogues, which are structurally related to tetracyanonickelate-based frameworks. researchgate.net

The selective adsorption capabilities of MOFs are also critical for gas separation, such as CO₂ capture from flue gas or the separation of hydrocarbons. researchgate.netacs.org The functionality of the organic linkers and the geometry of the pores can be engineered to create preferential binding sites for certain gas molecules over others. acs.org

Electrochemical Materials Applications

The unique electronic structures and tunable frameworks of materials derived from dipotassium tetracyanonickelate hydrate (B1144303) lend themselves to various electrochemical applications, most notably in energy storage and sensing.

The layered, two-dimensional MOFs synthesized using tetracyanonickelate(II) have shown significant promise as cathode materials for lithium-ion batteries (LIBs). acs.org The 2D structure is advantageous for the intercalation and deintercalation of Li⁺ ions between the layers. One of the most effective systems studied is a nickel and iron-based four-fold coordinated PBA (Ni/Fe²⁺-PBA). acs.orgresearchgate.netrsc.org

This material functions as a cathode and exhibits superior electrochemical properties compared to other bimetallic combinations. acs.org Research has demonstrated that it can deliver a high initial capacity and maintain excellent stability over thousands of charge-discharge cycles. acs.orgresearchgate.net The performance is attributed to the efficient in situ reduction of Li⁺ in the interlayer of the material. acs.orgrsc.org

ParameterValueConditions
Initial Capacity137.9 mAh g⁻¹Current density of 100 mA g⁻¹
Capacity after 5000 cycles60.3 mAh g⁻¹Current density of 1000 mA g⁻¹
Coulombic Efficiency (at 5000th cycle)98.8%Current density of 1000 mA g⁻¹
Rate Capability (Capacity retention)86.1%Comparing 1000 mA g⁻¹ vs. 100 mA g⁻¹

Performance data for a Ni/Fe²⁺ tetracyanonickelate-based layered MOF as a cathode material in a Li-ion battery. acs.org

Beyond LIBs, the potential use of potassium tetracyanonickelate as a cathode material in potassium-ion batteries has also been investigated, indicating its versatility in different energy storage systems. acs.org

The electrocatalytic properties of tetracyanonickelate(II) complexes have been harnessed in the development of highly sensitive electrochemical sensors. A key example is the creation of a sensor for the efficient detection of nitrous oxide (N₂O), a significant greenhouse gas, at room temperature. nih.gov

This sensor was constructed by fabricating a composite material of tetracyanonickelate(II), potassium hydroxide (B78521) (KOH), and reduced graphene oxide on a carbon felt electrode (TCN(II)-KOH-rGO/CF). nih.gov The tetracyanonickelate(II) component plays a crucial role in the mediated electron transfer process necessary for the electrochemical detection of N₂O. nih.gov This fabricated electrode demonstrated excellent analytical performance, good stability for over 30 days, and high selectivity for N₂O. researchgate.netnih.gov The development of such a sensor is highly desirable for environmental monitoring, as N₂O is a potent greenhouse gas that contributes to ozone depletion. nih.gov

Nanomaterials and Composites Incorporating Tetracyanonickelate Units

The integration of tetracyanonickelate complexes, such as dipotassium tetracyanonickelate hydrate, into nanomaterials and composites represents a significant area of advancement in materials science. The unique square planar geometry and electronic properties of the [Ni(CN)₄]²⁻ anion make it an excellent building block for creating functional nanostructures. By combining these units with other materials at the nanoscale, researchers can develop novel materials with synergistic properties, leading to applications in catalysis, energy storage, and electronics. The interest in these nanoscale systems is driven by the emergence of new properties that differ from the bulk material, which can be tuned by controlling the size, shape, and composition of the nanostructures.

Hybrid Materials with Carbonaceous Supports (e.g., graphene oxide)

A key strategy in harnessing the potential of tetracyanonickelate units is to anchor them onto high-surface-area supports, particularly carbonaceous materials like graphene oxide (GO). GO is an attractive substrate due to its excellent electronic properties, large surface area, and the presence of oxygen-containing functional groups that facilitate interaction and hybridization with other materials.

Recent research has focused on the synthesis of GO-supported hybrids using this compound as a precursor. One common approach involves the use of GO derived from a modified Hummers' method, which serves as a substrate for creating nanostructured composites. In a typical synthesis, exfoliated GO sheets are dispersed in water to form a colloidal suspension. Subsequently, the in-situ formation of a nickel cyanide complex on the GO surface is initiated by reacting dipotassium tetracyanonickelate with a nickel salt, such as nickel(II) chloride. This process leads to the formation of nanostructured Ni[Ni(CN)₄]-GO composites, effectively integrating the tetracyanonickelate units onto the carbonaceous support.

The resulting hybrid materials exhibit a synergistic combination of the properties of both the tetracyanonickelate complex and the graphene support. These composites have been investigated for various applications, including as precursors for catalysts. For instance, subsequent thermal treatment of these hybrids can convert them into nickel oxide-graphene (NiO-GO) composites, which are promising for applications in electrocatalysis and energy storage.

Table 1: Synthesis of Tetracyanonickelate-Graphene Oxide Hybrid Material
StepDescriptionKey ReagentsReference
1. Graphene Oxide PreparationGraphene oxide (GO) sheets are prepared from nanographite platelets using a modified Hummers' method.Nanographite, Sulfuric acid, Sodium nitrate, Potassium permanganate
2. GO DispersionExfoliated GO sheets are sonicated in water to create a stable colloidal suspension.Graphene Oxide, Water
3. Precursor Solution PreparationTwo separate aqueous solutions are prepared: one containing Nickel(II) chloride and a stabilizer (e.g., trisodium (B8492382) citrate), and another containing this compound.Nickel(II) chloride hexahydrate, Trisodium citrate (B86180) dihydrate, this compound
4. HybridizationThe two precursor solutions are mixed with the GO suspension under vigorous stirring or sonication to facilitate the in-situ formation of the Ni[Ni(CN)₄]-GO hybrid.GO suspension, Precursor solutions
5. Product RecoveryThe resulting precipitate (the hybrid material) is separated by centrifugation, washed with water and ethanol, and dried.Water

Emerging Research Directions and Future Outlook

Advanced Characterization Techniques for In Situ Studies

Understanding the dynamic behavior of tetracyanonickelate-based materials during their formation or function is critical for optimizing their performance. While traditional ex situ methods, such as X-ray diffraction (XRD) on a final product, provide valuable structural information, they fail to capture the transient states and reaction mechanisms that govern material properties. rsc.orgresearchgate.net The future of this research area lies in the application of advanced in situ and operando characterization techniques, which allow for real-time observation of materials under operational conditions.

For instance, in the context of tetracyanonickelate-based materials for electrochemical applications like batteries or supercapacitors, in situ XRD and X-ray absorption spectroscopy (XAS) can monitor crystallographic changes and the oxidation state of the nickel center during charge-discharge cycles. rsc.org These insights are crucial for understanding capacity fading, charge storage mechanisms, and structural stability. rsc.orgresearchgate.net Similarly, in situ Raman and Fourier-transform infrared (FTIR) spectroscopy can track changes in the vibrational modes of the cyanide ligand, providing information on the coordination environment and the interactions between the tetracyanonickelate (B1213329) unit and other components of a device.

Computational Design of Novel Tetracyanonickelate-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of and designing new materials. rsc.org In the realm of tetracyanonickelate chemistry, computational methods are being used to revisit and refine our understanding of the electronic structure of the [Ni(CN)₄]²⁻ anion itself and to design novel, complex materials built from it. researchgate.netacs.org

Researchers employ a variety of quantum mechanical methods to calculate the ordering of molecular orbitals, predict electronic absorption spectra, and understand the nature of chemical bonding within the complex. researchgate.netacs.orgresearchgate.net These theoretical insights provide clear design guidelines for creating new materials with desired electronic or photophysical properties. researchgate.net For example, by modeling how the electronic structure changes when tetracyanonickelate is integrated into larger coordination polymers, scientists can predict properties like magnetic coupling, porosity, and catalytic activity, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net This synergy between computational prediction and experimental synthesis accelerates the discovery of new functional materials.

Computational MethodApplication in Tetracyanonickelate ResearchKey Insights Provided
Density Functional Theory (DFT)Calculation of electronic structure, stability, and reaction pathways of nickel complexes. rsc.orguniversepg.comnih.govProvides insights into ground-state properties, orbital energies, and thermodynamic stability. universepg.com
Time-Dependent DFT (TD-DFT)Calculation of electronic excitation energies and assignment of absorption spectra. researchgate.netresearchgate.netHelps in understanding and reassigning UV-Vis absorption bands to specific electronic transitions. researchgate.net
CASSCF-NEVPT2High-accuracy calculation of vertical transition energies for excited states. nih.govOffers a more precise analysis of singlet and triplet excited states, crucial for photophysics. nih.gov
Ligand Field Theory (LFT)Analysis of d-d orbital splitting and magnetic properties in transition metal complexes. researchgate.netresearchgate.netUsed in combination with DFT to predict magnetic anisotropy and exchange interactions in polynuclear complexes. researchgate.net

Exploration of Spin-Flip Emission and Photophysical Properties

The photophysical properties of transition metal complexes are at the heart of applications in sensing, imaging, and lighting. rsc.orgresearchgate.net Complexes with a d⁸ electron configuration, such as the square-planar tetracyanonickelate(II) ion, are of particular interest. rsc.orgresearchgate.netacs.org A significant area of emerging research is the exploration of "spin-flip" luminescence. mpgc-mainz.deresearchgate.net This type of emission occurs from a metal-centered excited state and is a promising avenue for developing new phosphorescent materials from earth-abundant metals. nih.govarxiv.org

While pseudo-octahedral nickel(II) complexes are considered promising candidates for spin-flip luminescence, achieving this in square-planar complexes like tetracyanonickelate presents challenges due to differing electron configurations and potential for non-radiative decay pathways. nih.govmpgc-mainz.de Current research focuses on understanding the factors that govern these deactivation pathways and designing ligand environments that could facilitate such emission. mpgc-mainz.de More broadly, studies continue to probe the metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as the d-d electronic transitions that define the photophysical behavior of tetracyanonickelate and its derivatives. researchgate.netresearchgate.net A deeper understanding of these fundamental processes is essential for fine-tuning the luminescence properties for specific applications. rsc.org

Integration into Multifunctional Materials and Devices

The true potential of dipotassium (B57713) tetracyanonickelate hydrate (B1144303) in modern materials science lies in its use as a versatile building block, or "tecton," for constructing multifunctional coordination polymers and hybrid materials. wikipedia.orgnih.govresearchgate.net The square-planar geometry and the ability of the cyanide ligands to bridge to other metal ions allow for the rational design of extended one-, two-, or three-dimensional networks. researchgate.netacs.org

Recent breakthroughs have demonstrated the successful integration of tetracyanonickelate into materials for a range of applications:

Energy Storage: Two-dimensional frameworks based on tetracyanonickelate have been designed as cathode materials for Li-ion batteries. rsc.orgresearchgate.net These materials exhibit promising charge capacities and long-term cycling stability. rsc.org Furthermore, exfoliated nanosheets of manganese tetracyanonickelate have shown a nearly six-fold improvement in specific capacitance, highlighting their potential for supercapacitor applications. acs.org

Smart Materials: The cyanide ligand's ability to mediate magnetic interactions between metal centers is being exploited to create molecule-based magnets and materials that exhibit spin-crossover behavior. nih.govresearchgate.net

Biomedical Applications: Researchers have developed a strategy to create core@shell heterostructures, such as Fe₃O₄@Prussian blue (a related cyanometalate), which can act as multifunctional agents for thermal ablation therapy, responding to both magnetic fields and light. nih.gov

Material/DeviceRole of TetracyanonickelateDemonstrated Function/Application
Four-Fold Coordinated Prussian Blue Analogs (e.g., Fe²⁺Ni(CN)₄)Forms a 2D layered framework. rsc.orgresearchgate.netCathode material for Li-ion batteries with good rate capability and cycling stability. rsc.org
Exfoliated Manganese Tetracyanonickelate NanosheetsActs as the active material with high surface area. acs.orgElectrode material for supercapacitors with significantly enhanced specific capacitance. acs.org
Cyanometalate-Based Coordination PolymersServes as a structural linker connecting other metal ions or clusters. nih.govscispace.comFrameworks for creating molecule-based magnets and spin-crossover materials. nih.govresearchgate.net
Metal Oxide@Cyanometalate HeterostructuresForms the outer shell in a core@shell nanoparticle. nih.govMultifunctional agent for magnetic field and light-responsive thermal ablation. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

As the applications for tetracyanonickelate-based materials expand, so does the need for their synthesis to be cost-effective, safe, and environmentally friendly. rsc.orgscispace.com The principles of green chemistry are increasingly being applied to the synthesis of coordination polymers. mdpi.com This involves a holistic approach that considers all aspects of a chemical process. uit.no

Future research in this area will likely focus on several key strategies:

Safer Reagents: A major goal is to develop methods that avoid highly toxic cyanide salts, potentially using cyanide-free reagents like acetone (B3395972) cyanohydrin or by generating the cyanide ligand in situ under controlled conditions. numberanalytics.com

Greener Solvents: The reliance on organic solvents is being challenged by the use of water, ionic liquids, or deep eutectic solvents as reaction media. numberanalytics.com In some cases, solvent-free mechanochemical methods (grinding reactants together) or sonochemical approaches (using ultrasound energy) can produce the desired materials efficiently. lupinepublishers.com

Energy Efficiency: Hydrothermal and solvothermal methods, which often require high temperatures and pressures, may be replaced by syntheses that proceed at room temperature, reducing energy consumption. lupinepublishers.com

Waste Reduction: The design of syntheses that maximize atom economy and allow for the recycling of catalysts and reagents is a central tenet of green chemistry that is being applied to these systems. numberanalytics.comrsc.org

By adopting these sustainable practices, the development of the next generation of tetracyanonickelate-based materials can proceed in an environmentally responsible manner. rsc.orgonetunnel.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dipotassium tetracyanonickelate hydrate in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate fume hood ventilation (minimum 100 ft/min face velocity) to avoid inhalation of dust .
  • PPE : Use impervious gloves (tested for chemical resistance), sealed goggles, and respiratory protection (P100 or P3 filters for prolonged exposure) .
  • Storage : Keep in airtight containers away from foodstuffs and incompatible materials. No specific temperature requirements, but avoid moisture .
  • Spill Management : Collect contaminated materials as hazardous waste; avoid dispersal into water systems .

Q. How can researchers synthesize and purify this compound for coordination chemistry studies?

  • Methodological Answer :

  • Synthesis : React nickel(II) chloride or nitrate with potassium cyanide in aqueous solution under controlled pH. Use sodium borohydride or citrate as stabilizing agents to prevent premature decomposition .
  • Purification : Recrystallize from ethanol-water mixtures to remove unreacted precursors. Monitor purity via IR spectroscopy (C≡N stretching bands at ~2100 cm⁻¹) and XRD for crystallinity .

Q. What spectroscopic techniques are recommended for characterizing its electronic and structural properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Analyze d-d transitions in the visible range (e.g., λmax ~400–500 nm) to infer octahedral geometry .
  • X-Ray Diffraction (XRD) : Confirm crystal structure (tetragonal system, space group P4/mmm) and hydration state .
  • Elemental Analysis : Use ICP-MS for nickel and potassium quantification; combustion analysis for carbon and nitrogen .

Advanced Research Questions

Q. How does this compound function as a catalyst in water oxidation reactions?

  • Methodological Answer :

  • Mechanistic Insight : The [Ni(CN)₄]²⁻ complex facilitates electron transfer via Ni²+/Ni³+ redox cycling. Operando Raman spectroscopy can track intermediate species like Ni-OOH during electrolysis .
  • Experimental Design : Optimize catalyst loading (e.g., 0.1–1.0 mg/cm² on carbon electrodes) and electrolyte pH (alkaline conditions preferred). Monitor OER activity via Tafel plots and chronopotentiometry .

Q. What factors influence the stability of this compound under varying thermal and solvent conditions?

  • Methodological Answer :

  • Thermal Stability : No decomposition below 200°C in inert atmospheres. Avoid open flames or rapid heating to prevent cyanide release .
  • Solvent Compatibility : Insoluble in non-polar solvents; sparingly soluble in water (0.1 g/L at 25°C). Use polar aprotic solvents (e.g., DMF) for homogeneous reactions .
  • Hydration Effects : Hydrate loss occurs above 100°C, altering crystallinity. Use TGA-DSC to quantify water content (~1 hydrate molecule per formula unit) .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation :
  • Acute Toxicity : LD50 (oral, rat) = 500 mg/kg, classified as "Harmful" (EU) but "Health Hazard 4" (NFPA) due to nickel and cyanide content .
  • Exposure Limits : Adhere to OSHA PEL (0.2 mg/m³ as Ni; 5 mg/m³ as CN⁻) and use biomonitoring (urinary thiocyanate) for chronic exposure assessment .
  • Mitigation : Prioritize glovebox use for prolonged handling and implement emergency protocols for ingestion (immediate medical consultation) .

Q. What strategies optimize its use in nickel-free electroless copper plating solutions?

  • Methodological Answer :

  • Stabilizer Role : Acts as a cyanide donor to prevent Cu⁰ oxidation. Combine with thiouracil (0.001 g/L) and bipyridyl (0.0016 g/L) for synergistic stabilization .
  • Plating Parameters : Maintain pH 12–13 with KOH, temperature 45–55°C, and agitation to ensure uniform deposition. Analyze coating adhesion via scratch testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.